molecular formula C9H9NO4S B8004758 Isoquinoline-5-sulfonic acid hydrate

Isoquinoline-5-sulfonic acid hydrate

Cat. No.: B8004758
M. Wt: 227.24 g/mol
InChI Key: AMEJJLRNILNAKZ-UHFFFAOYSA-N
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Description

Isoquinoline-5-sulfonic acid hydrate is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline itself is a structural isomer of quinoline and is known for its presence in various natural alkaloids this compound is characterized by the presence of a sulfonic acid group at the 5-position of the isoquinoline ring, along with water molecules of hydration

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-5-sulfonic acid hydrate can be synthesized through a multi-step process involving the sulfonation of isoquinoline. One common method involves the reaction of isoquinoline with sulfuric acid, leading to the formation of isoquinoline-5-sulfonic acid. The reaction typically requires controlled temperatures to ensure the selective sulfonation at the 5-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance yield and efficiency. These methods often employ catalysts like alumina or specific metal catalysts to facilitate the reaction under milder conditions .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-5-sulfonic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted isoquinolines, which have applications in pharmaceuticals and other industries .

Mechanism of Action

The mechanism of action of isoquinoline-5-sulfonic acid hydrate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The sulfonic acid group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline-5-sulfonic acid hydrate is unique due to its specific sulfonation at the 5-position, which imparts distinct chemical properties and reactivity. This positional specificity can influence its interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications .

Properties

IUPAC Name

isoquinoline-5-sulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S.H2O/c11-14(12,13)9-3-1-2-7-6-10-5-4-8(7)9;/h1-6H,(H,11,12,13);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEJJLRNILNAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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